molecular formula C15H13N3O2S B2375301 N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide CAS No. 1448129-85-8

N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide

Cat. No.: B2375301
CAS No.: 1448129-85-8
M. Wt: 299.35
InChI Key: UYJLLTPDNWFOSI-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Thiophene carboxamides, on the other hand, are aromatic compounds containing a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) attached to a carboxamide group.


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles often involves a sequential condensation followed by tandem oxidative cyclization and rearrangement of readily available starting substrates . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazoles can vary depending on the substituents attached to the ring. Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .

Scientific Research Applications

Anticancer Properties

One significant area of research is the development of anticancer agents. Compounds with structures similar to N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-3-carboxamide have shown moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity, showing higher activities than the reference drug in some cases (Ravinaik et al., 2021).

Liquid Crystal Architectures

Another application area is in the development of new all-aromatic liquid crystal architectures. Modifications using oxadiazole and thiophene to classic calamitic mesogens have introduced significant bends or kinks into the parent mesogens, altering their liquid crystal (LC) behavior and melting transitions, which could have implications for optoelectronic devices (Zafiropoulos et al., 2008).

Antimicrobial Agents

Research has also focused on the synthesis and evaluation of these compounds as potential antimicrobial agents. For example, a series of compounds were synthesized and screened for in vitro antibacterial and antifungal activities, showing significant activities against various bacterial and fungal strains. This highlights their potential as novel antimicrobial agents for medical or environmental applications (Desai et al., 2011).

Antidiabetic Screening

Furthermore, compounds similar to this compound have been synthesized and evaluated for their antidiabetic activity. For example, a series of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides were assessed using the α-amylase inhibition assay, indicating potential applications in diabetes management (Lalpara et al., 2021).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some 1,2,4-oxadiazoles can cause skin and eye irritation .

Future Directions

The future directions in the research of 1,2,4-oxadiazoles and thiophene carboxamides could involve the development of novel efficient and convenient methods for their synthesis with diverse periphery functionalities . They could also include further exploration of their biological activities and potential applications in drug discovery.

Properties

IUPAC Name

N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c1-10-16-14(20-18-10)8-11-4-2-3-5-13(11)17-15(19)12-6-7-21-9-12/h2-7,9H,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJLLTPDNWFOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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